molecular formula C6H12N2O B1297862 3-Acetamidopyrrolidine CAS No. 79286-74-1

3-Acetamidopyrrolidine

Cat. No.: B1297862
CAS No.: 79286-74-1
M. Wt: 128.17 g/mol
InChI Key: HDCCJUCOIKLZNM-UHFFFAOYSA-N
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Description

3-Acetamidopyrrolidine: is a chemical compound with the molecular formula C₆H₁₂N₂O. It is a derivative of pyrrolidine, where an acetamido group is attached to the third carbon of the pyrrolidine ring. This compound is known for its applications in organic synthesis and as a building block in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidopyrrolidine typically involves the acylation of pyrrolidine. One common method is the reaction of pyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same acylation reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamidopyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Acetamidopyrrolidine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the synthesis of heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals .

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These studies help in understanding the biological pathways and developing new therapeutic agents .

Medicine: The compound is explored for its potential use in developing drugs for neurological disorders and pain management. Its derivatives have shown promise in preclinical studies as anticonvulsants and analgesics .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a precursor for various specialty chemicals .

Mechanism of Action

The mechanism of action of 3-acetamidopyrrolidine and its derivatives involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. Others modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetamido substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

N-pyrrolidin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCCJUCOIKLZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000371
Record name N-(Pyrrolidin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79286-74-1
Record name N-(Pyrrolidin-3-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetamidopyrrolidine
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Synthesis routes and methods I

Procedure details

A mixture of 12.5 g (0.057 mol) of the compound obtained in stage c) above, 1.3 g of 10% Pd/C, 80 ml of 95% ethanol and a drop of concentrated hydrochloric acid is hydrogenated at 40° C. When the theoretical quantity of hydrogen has been consumed, it is filtered and the filtrate is concentrated to obtain 6.5 g of the title compound in the form of an oily product.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

An alternate preparation of (3S)-3-acetamidopyrrolidine (12) began by repeating steps (a) and (b) as described above. However, instead of reducing the product (10) with thiolacetic acid, the reduction was accomplished with hydrogen in the presence of a platinum catalyst to obtain the amine (11). The amine was thereafter acylated with acetic anhydride and the R1 group was cleaved as described above to obtain (12), where R4 is acetyl.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of the above 3-acetylamino-1-benzylpyrrolidine (4.0 g) in ethanol (30 ml) was added 10% palladium-carbon (0.8 g) in water (1 ml). The mixture was shaken at room temperature for 22 hours under hydrogen pressure of 55 p.s.i. using Parr hydrogenator. The catalyst was filtered off and the solvent was distilled off under reduced pressure. The residue was dissolved in chloroform and dried over anydrous magnesium sulfate, followed by distilling off the solvent to give 3-acetylaminopyrrolidine (2.3 g) as oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.8 g
Type
catalyst
Reaction Step One
[Compound]
Name
55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 12.5 g (0.057 mol) of the compound obtained in stage c) above, 1.3 g of 10% Pd/C, 80 ml of 95% ethanol and a drop of concentrated hydrochloric acid is hydrogenated at 40° C. When the theoretical quantity of hydrogen has been consumed, it is filtered and the filtrate is concentrated to obtain 6.5 g of the title compound in the form of an oily product.
Name
compound
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the synthetic route for producing 3-Acetamidopyrrolidine?

A1: this compound serves as a key intermediate in the synthesis of Clinafloxacin, a fluoroquinolone antibiotic. One documented approach [] involves a multi-step synthesis starting from ethyl acrylate. Initially, ethyl 3-benzylaminopropionate is synthesized and then subjected to a series of reactions including N alkylation, Dieckmann cyclization, decarboxylation, oximation, and catalytic hydrogenation to yield amino-1-benzylapyrrolidine. Finally, this compound is obtained from amino-1-benzylapyrrolidine through a reaction sequence that yields a 20% overall yield based on the initial ethyl acrylate. []

Q2: What is the role of this compound in Clinafloxacin synthesis?

A2: this compound acts as a crucial building block in the synthesis of Clinafloxacin. Specifically, it undergoes a condensation reaction with 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This condensation, followed by chlorination and hydrolysis steps, leads to the formation of Clinafloxacin. This synthetic route achieves an overall yield of 21.3% for Clinafloxacin. []

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